Cas no 886363-14-0 (3'-Acetyl-biphenyl-4-acetic Acid)

3'-Acetyl-biphenyl-4-acetic Acid Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-aceticacid, 3'-acetyl-
- 4-Biphenyl-3'-acetyl-acetic acid
- 3'-Acetyl-biphenyl-4-acetic Acid
-
- MDL: MFCD03839961
- Inchi: InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19)
- InChI Key: IZTACOSBQBHGOT-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)O
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Tautomer Count: 2
3'-Acetyl-biphenyl-4-acetic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
3'-Acetyl-biphenyl-4-acetic Acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019129011-1g |
(3'-Acetyl-biphenyl-4-yl)-acetic acid |
886363-14-0 | 95% | 1g |
$462.00 | 2023-08-31 | |
AstaTech | 81024-0.25/G |
4-BIPHENYL-3'-ACETYL-ACETIC ACID |
886363-14-0 | 97% | 0.25g |
$188 | 2023-09-16 | |
AstaTech | 81024-5/G |
4-BIPHENYL-3'-ACETYL-ACETIC ACID |
886363-14-0 | 97% | 5g |
$1648 | 2023-09-16 | |
abcr | AB169707-1 g |
4-Biphenyl-3'-acetyl-acetic acid; 97% |
886363-14-0 | 1g |
€799.90 | 2023-05-07 | ||
Alichem | A019129011-5g |
(3'-Acetyl-biphenyl-4-yl)-acetic acid |
886363-14-0 | 95% | 5g |
$1632.40 | 2023-08-31 | |
TRC | A177788-50mg |
3'-Acetyl-biphenyl-4-acetic Acid |
886363-14-0 | 50mg |
$ 135.00 | 2022-06-08 | ||
abcr | AB169707-1g |
4-Biphenyl-3'-acetyl-acetic acid, 97%; . |
886363-14-0 | 97% | 1g |
€821.80 | 2025-03-19 | |
1PlusChem | 1P004A2T-1g |
[1,1'-Biphenyl]-4-aceticacid, 3'-acetyl- |
886363-14-0 | 97% | 1g |
$497.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242278-1g |
2-(3'-Acetyl-[1,1'-biphenyl]-4-yl)aceticacid |
886363-14-0 | 97% | 1g |
¥3391.00 | 2024-04-26 | |
abcr | AB169707-250mg |
4-Biphenyl-3'-acetyl-acetic acid, 97%; . |
886363-14-0 | 97% | 250mg |
€322.30 | 2025-03-19 |
3'-Acetyl-biphenyl-4-acetic Acid Related Literature
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
Additional information on 3'-Acetyl-biphenyl-4-acetic Acid
Professional Introduction to 3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0)
3'-Acetyl-biphenyl-4-acetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 886363-14-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring an acetylated biphenyl core with a carboxylic acid substituent at the para position relative to the acetyl group, exhibits a unique structural framework that makes it a valuable intermediate in the development of novel therapeutic agents.
The biphenyl scaffold is a well-documented motif in medicinal chemistry, known for its ability to contribute to molecular rigidity and interact favorably with biological targets such as enzymes and receptors. The introduction of an acetyl group at the 3'-position and a carboxylic acid at the 4'-position further modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity and metabolic stability. This structural configuration has prompted extensive exploration in academic and industrial research settings.
In recent years, 3'-Acetyl-biphenyl-4-acetic Acid has been investigated for its potential applications in the synthesis of bioactive molecules. Specifically, its derivatives have been explored as inhibitors of various enzymatic targets implicated in inflammatory and metabolic disorders. Preliminary studies suggest that modifications to the biphenyl core can yield compounds with improved pharmacokinetic profiles, including enhanced solubility and reduced toxicity. These findings align with the broader trend in drug discovery toward rational design based on structural optimization.
The carboxylic acid functionality of 3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0) also facilitates further chemical transformations, such as esterification or amidation, which are commonly employed to diversify the chemical library for high-throughput screening. This versatility makes it a valuable building block for medicinal chemists seeking to develop novel scaffolds with tailored biological activities. Moreover, the acetyl group can serve as a handle for derivatization via cross-coupling reactions, enabling the introduction of additional functional moieties at specific positions on the biphenyl ring.
Advances in computational chemistry have further accelerated the exploration of 3'-Acetyl-biphenyl-4-acetic Acid derivatives. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead compounds for target engagement. These computational approaches, combined with experimental validation, have revealed promising candidates for further development. For instance, virtual screening has identified analogs of this compound that exhibit potent activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.
The synthesis of 3'-Acetyl-biphenyl-4-acetic Acid itself presents an interesting challenge due to its rigid aromatic structure. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent methodological advancements have streamlined these processes, making it more feasible to produce this compound on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly effective in constructing the desired biphenyl framework efficiently.
From a biological perspective, the biphenyl moiety is known to interact with heme-containing proteins, which play crucial roles in various physiological processes. The acetylated derivative may modulate these interactions by altering electron density distribution across the aromatic system. This has led to investigations into its potential as an antimalarial agent or an antimicrobial agent, given the importance of heme metabolism in these diseases. Additionally, its structural similarity to known pharmacophores has prompted exploration in oncology research, where biphenyl derivatives are being tested for their ability to inhibit kinases and other cancer-related enzymes.
The role of 3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0) in drug discovery is not limited to small-molecule inhibitors; it also serves as a precursor for peptidomimetics and other biologically active peptides. By incorporating this scaffold into larger molecules, researchers aim to leverage its favorable physicochemical properties while introducing specific functionalities that enhance target specificity. This approach has shown promise in developing next-generation therapeutics that combine multiple modes of action.
Regulatory considerations also play a significant role in the development of compounds like 3'-Acetyl-biphenyl-4-acetic Acid. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before any therapeutic application can be considered viable. Collaborative efforts between academia and industry have facilitated these processes by sharing knowledge and resources, thereby expediting the transition from bench research to clinical trials.
In conclusion,3'-Acetyl-biphenyl-4-acetic Acid represents a compelling subject of study due to its structural versatility and potential therapeutic applications. Its unique biphenyl core combined with functional groups such as acetyl and carboxylic acid positions it as a key intermediate in synthetic chemistry and drug development. As research continues to uncover new biological targets and synthetic methodologies,3'-Acetyl-biphenyl-4-acetic Acid (CAS No. 886363-14-0) is likely to remain at the forefront of pharmaceutical innovation.
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